Regioisomeric Differentiation: 4-Pyridyl vs. 2-Pyridyl Substituent
The placement of the pyridyl nitrogen dictates the hydrogen-bonding geometry with the kinase hinge region. While direct head-to-head potency comparisons for the target compound are not publicly disclosed, scaffold-level evidence demonstrates that 2-(pyridin-4-yl) substitution on the pyrrolopyrimidine core provides a distinct binding mode compared to the 2-(pyridin-2-yl) isomer (CAS 1220031-07-1) . In analogous pyrrolo[2,3-d]pyrimidine systems, the 4-pyridyl isomer exhibited >10-fold difference in binding affinity relative to the 2-pyridyl isomer due to altered hinge-region interactions [1].
| Evidence Dimension | Binding affinity modulation by pyridyl regioisomerism |
|---|---|
| Target Compound Data | 2-(Pyridin-4-yl) substitution; calculated XLogP3-AA = -1.2 [2] |
| Comparator Or Baseline | 2-(Pyridin-2-yl) analog (CAS 1220031-07-1); commercially available isomer |
| Quantified Difference | >10-fold difference in binding affinity reported for analogous pyrrolopyrimidine regioisomers [1] |
| Conditions | Pyrrolo[2,3-d]pyrimidine scaffold; kinase hinge-binding assays (class-level inference) |
Why This Matters
Regioisomeric differences dictate hinge-binding geometry and target selectivity; substituting the 2-pyridyl isomer without validation risks complete loss of on-target activity.
- [1] Alzahrani, A. Y. A. et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Adv. 2024, 14, 995-1008. View Source
- [2] PubChem Compound Summary for CID 136204110, 2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. National Center for Biotechnology Information (2025). View Source
